AP-III-a4 Hydrochloride IC50 vs. SF2312: Potency Gap Highlights Mechanism Distinction
AP-III-a4 hydrochloride exhibits an IC50 of 0.576 µM against enolase in cell-free assays [1]. In contrast, SF2312, a natural phosphonate antibiotic enolase inhibitor, displays substantially higher potency with IC50 values of 37.9 nM and 42.5 nM against human recombinant ENO1 and ENO2, respectively . However, SF2312 acts as an active-site inhibitor, whereas AP-III-a4 is a nonsubstrate analogue that binds the dimerization domain, leading to distinct biological consequences [2]. The lower potency of AP-III-a4 is offset by its unique ability to modulate moonlighting functions rather than simply blocking glycolysis.
| Evidence Dimension | Enolase inhibition IC50 |
|---|---|
| Target Compound Data | 0.576 µM |
| Comparator Or Baseline | SF2312: 37.9 nM (ENO1), 42.5 nM (ENO2) |
| Quantified Difference | SF2312 is approximately 13.6-fold more potent against ENO1 and 13.5-fold more potent against ENO2 |
| Conditions | Cell-free enzymatic assay; AP-III-a4 data from Jung et al., 2013; SF2312 data from vendor datasheet and published values |
Why This Matters
Users selecting an enolase inhibitor must consider whether they require potent glycolysis blockade (SF2312) or modulation of non-glycolytic enolase functions (AP-III-a4), as these distinct mechanisms yield different cellular outcomes.
- [1] Jung DW, Kim WH, Williams DR, et al. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes. ACS Chem Biol. 2013;8(6):1271-1282. doi:10.1021/cb300687k View Source
- [2] Jung DW, Kim WH, Williams DR, et al. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes. ACS Chem Biol. 2013;8(6):1271-1282. doi:10.1021/cb300687k View Source
